3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
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Overview
Description
3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
The synthesis of 3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the bromo and carbonyl groups. The cyclopenta[d]pyrimidin and octahydropyrrolo[3,4-c]pyrrole moieties are then incorporated through a series of cyclization and functionalization reactions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other bromo-substituted pyridines and pyrimidines, such as 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Compared to these compounds, 3-bromo-5-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has a more complex structure, which may confer unique properties and applications.
Properties
Molecular Formula |
C20H22BrN5O |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C20H22BrN5O/c1-12-23-18-4-2-3-17(18)19(24-12)25-8-14-10-26(11-15(14)9-25)20(27)13-5-16(21)7-22-6-13/h5-7,14-15H,2-4,8-11H2,1H3 |
InChI Key |
QZGINFCALKPZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
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